molecular formula C12H10ClFN2O2S B1519060 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide CAS No. 1041527-31-4

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Cat. No.: B1519060
CAS No.: 1041527-31-4
M. Wt: 300.74 g/mol
InChI Key: UCUJPTFAXYXFIC-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a chlorinated benzenesulfonamide derivative supplied with a purity of 95% . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Applications and Value: This compound belongs to a class of chemicals that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Researchers utilize such chlorinated benzenesulfonamides as core structures for developing novel bioactive molecules. Literature indicates that structurally similar benzenesulfonamide derivatives are investigated for their affinity to various human carbonic anhydrase (CA) isoenzymes . The chlorinated benzenesulfonamide core is of significant interest in cancer research, with studies exploring its incorporation into compounds tested against aggressive cancer cell lines such as triple-negative breast cancer (MDA-MB-231), glioblastoma (U-87), and prostate adenocarcinoma (PPC-1) in both 2D and 3D culture models . The presence of both amino and sulfonamide functional groups on the aromatic ring provides a versatile platform for further chemical modification, enabling structure-activity relationship (SAR) studies and the synthesis of more complex molecules, including Schiff bases, β-alanine conjugates, and heterocyclic hybrids . Handling and Safety: This chemical requires careful handling. It should be stored sealed in a dry environment. Standard safety precautions for research chemicals should be followed, including the use of appropriate personal protective equipment (PPE) . Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUJPTFAXYXFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

$$
\text{3-Amino-4-chlorobenzenesulfonyl chloride} + \text{4-fluoroaniline} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound} + HCl
$$

Detailed Preparation Methodology

Reagents and Conditions

Component Details
Sulfonyl Chloride 3-Amino-4-chlorobenzenesulfonyl chloride
Amine Nucleophile 4-Fluoroaniline
Base Triethylamine (or other organic bases)
Solvent Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
Temperature Room temperature to 50°C
Reaction Time Several hours to overnight (12-18 h typical)

Procedure

  • Preparation of Reaction Mixture: Dissolve 3-amino-4-chlorobenzenesulfonyl chloride in a dry organic solvent (e.g., DCM or THF).
  • Addition of Base: Add triethylamine to the solution to scavenge the hydrochloric acid generated during the reaction.
  • Addition of Amine: Slowly add 4-fluoroaniline to the reaction mixture under stirring.
  • Reaction Monitoring: Maintain stirring at room temperature or slightly elevated temperature (up to 50°C) for 12–18 hours.
  • Workup: After completion, the reaction mixture is washed with water to remove inorganic salts and excess base.
  • Purification: The crude product is purified by recrystallization or column chromatography using suitable solvents such as ethyl acetate/heptane mixtures.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: For industrial scale, continuous flow reactors are employed to improve reaction control, heat transfer, and yield consistency.
  • Solvent Selection: Ester solvents, ether solvents, polar aprotic solvents (e.g., acetonitrile), and mixtures thereof are used to optimize solubility and reaction kinetics.
  • Base Selection: Both organic (triethylamine, pyridine) and inorganic bases (sodium carbonate) can be used depending on process requirements.
  • Purification Techniques: Crystallization from solvents such as isobutyl acetate, methyl cyclohexane, or ethyl acetate is preferred over chromatography for commercial viability.

Research Findings and Optimization Data

Yield and Purity

Parameter Typical Range
Reaction Yield 75% - 90% (depending on conditions)
Purity after Crystallization >98% (HPLC analysis)
Reaction Time 12–18 hours
Temperature 25–50°C

Solvent Effects

  • Dichloromethane and tetrahydrofuran provide good solubility for both reactants and facilitate smooth reaction kinetics.
  • Polar aprotic solvents like acetonitrile enhance reaction rates but may require longer purification steps.

Base Effects

  • Triethylamine effectively neutralizes HCl without interfering with the reaction.
  • Pyridine can act both as a base and a catalyst but may complicate purification due to its high boiling point.

Summary Table of Preparation Parameters

Step Reagent/Condition Notes
Sulfonyl Chloride Source 3-Amino-4-chlorobenzenesulfonyl chloride Prepared or commercially available
Amine 4-Fluoroaniline Nucleophile
Base Triethylamine or pyridine Acid scavenger
Solvent DCM, THF, or acetonitrile Reaction medium
Temperature 25–50°C Mild heating improves yield
Reaction Time 12–18 hours Monitored by TLC or HPLC
Workup Aqueous wash, solvent extraction Removes salts and impurities
Purification Recrystallization or chromatography Achieves high purity (>98%)

Notes on Related Compounds and Analogues

  • Analogous preparation methods are reported for similar sulfonamide derivatives, such as N-(3-chloro-4-fluorophenyl)benzenesulfonamide, where the reaction of substituted anilines with benzenesulfonyl chlorides under similar conditions yields the target compounds with high efficiency.
  • Modifications in substituents (chloro, fluoro, amino groups) influence solubility and reactivity, requiring slight adjustments in solvent and temperature.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of sulfonamide derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, or other biological activities.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of pharmaceuticals that target specific diseases or conditions.

Industry: In the industrial sector, 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide can be used in the production of dyes, pigments, and other chemical products. Its unique properties may also be exploited in the manufacturing of materials with specific characteristics.

Mechanism of Action

The mechanism by which 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Target) 4-fluorophenyl 310.75* N/A Hypothesized anticancer activity
3-Amino-4-chloro-N-(2-hydroxyethyl)-benzenesulfonamide 2-hydroxyethyl 250.70 N/A Not reported
3-Amino-4-chloro-N-(2-fluorophenyl)-benzenesulfonamide 2-fluorophenyl 310.75* N/A Not reported
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide Cyclopentyl 274.77 N/A Not reported
4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) Pyrimidinyl-4-fluorophenyl 344.35 N/A >50% cell viability inhibition, G2/M phase arrest
Mavacoxib Trifluoromethyl-pyrazole 385.30 N/A Anti-inflammatory, analgesic

*Calculated based on molecular formula.

Key Observations:

In contrast, 2-fluorophenyl () may alter steric accessibility . Hydrophilic groups (e.g., 2-hydroxyethyl in ) likely improve solubility but reduce membrane permeability compared to aromatic substituents .

Biological Activity: PPA14, a benzenesulfonamide with a pyrimidine-fluorophenyl group, demonstrated significant cell cycle arrest in lung cancer cells (G2/M phase) and >50% inhibition of cell viability . Mavacoxib (), another fluorophenyl-substituted sulfonamide, is clinically used for inflammation, highlighting the role of fluorophenyl groups in modulating COX-2 selectivity .

Biological Activity

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀ClFN₂O₂S, with a molecular weight of 300.74 g/mol. Its structure incorporates an amino group, a chloro group, and a fluorophenyl moiety, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, enhancing its interaction with biological targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial proliferation. This mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for synthesizing folate from para-aminobenzoic acid (PABA).

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound may possess anti-inflammatory effects. Its structural similarities to other bioactive sulfonamides suggest that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism of action primarily involves the interaction of this compound with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, while the chloro and fluorophenyl groups enhance binding affinity through hydrophobic interactions. This modulation can lead to significant alterations in enzyme activity and downstream biochemical pathways.
  • Cellular Signaling : The compound influences cellular signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. By altering gene expression patterns, it can change cellular behavior and function .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains.

Animal Models

In vivo studies using rat models have shown that administration of this compound leads to a significant reduction in inflammatory markers in conditions such as induced arthritis. The observed decrease in cytokine levels suggests a potential role in managing inflammatory diseases .

Potential Applications

Given its biological activity, this compound holds promise for various applications:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents targeting resistant bacterial strains.
  • Research Tool : Utilized in proteomics and enzyme activity studies due to its ability to selectively inhibit specific enzymes.
  • Therapeutic Agent : Potential use in treating inflammatory conditions based on its anti-inflammatory properties.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, and how can reaction conditions be optimized for academic-scale production?

The compound can be synthesized via nucleophilic substitution reactions involving sulfonyl chloride precursors and aromatic amines. A typical route involves reacting 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline derivatives under basic conditions (e.g., using NaHCO₃ or pyridine) to facilitate sulfonamide bond formation . Optimization can employ Design of Experiments (DoE) principles to evaluate variables like temperature, stoichiometry, and solvent polarity. For example, flow-chemistry techniques enable precise control over reaction parameters, improving yield and reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Key techniques include:

  • X-ray crystallography for resolving solid-state conformation (e.g., bond angles and intermolecular interactions) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments .
  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation. Purity can be assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

Q. What are the common analytical challenges in quantifying this compound in complex biological matrices?

Challenges include matrix interference, low analyte concentration, and metabolite cross-reactivity. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound .
  • Detection methods : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity .
  • Internal standards : Stable isotope-labeled analogs to correct for recovery variability .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for sulfonamide derivatives like this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or target engagement differences. Methodological approaches include:

  • Metabolic profiling : Incubate the compound with liver microsomes to identify degradation pathways .
  • Plasma protein binding assays : Assess free drug concentration using equilibrium dialysis .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability .

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological targets of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing chloro and fluorophenyl groups may direct reactivity toward nucleophilic aromatic substitution .
  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase or serine proteases) using software like AutoDock Vina. The sulfonamide group’s hydrogen-bonding capacity is critical for binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this sulfonamide?

  • Substituent variation : Synthesize analogs with modifications at the 4-chloro or 4-fluorophenyl positions to assess impact on potency .
  • Bioisosteric replacement : Replace the sulfonamide with sulfamate or phosphonamide groups to modulate solubility and target selectivity .
  • Pharmacophore mapping : Use 3D-QSAR models to correlate structural features (e.g., hydrophobic pockets, hydrogen-bond acceptors) with activity .

Q. What experimental approaches can troubleshoot impurities formed during the synthesis of this compound?

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted sulfonyl chloride or hydrolyzed products) .
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and optimize quenching .
  • Purification : Gradient recrystallization or preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s enzyme inhibition assays?

  • Assay validation : Confirm enzyme activity with positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Buffer compatibility : Test varying pH and ionic strength to rule out assay interference from the sulfonamide’s acidity (pKa ~10–12) .
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.